2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) under acidic conditions . Another method involves the use of fluorinated precursors in a Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the phenyl ring and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-5-methylphenyl)acetic acid
- 2-(3-Fluoro-5-methylphenyl)propanoic acid
- 2-(3-Fluoro-5-methylphenyl)butanoic acid
Uniqueness
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
LZPJQVLOLYRYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
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